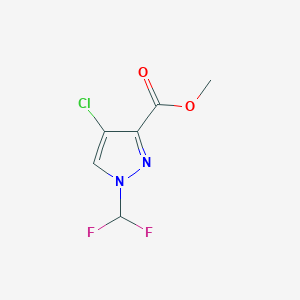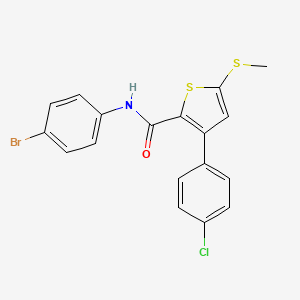
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thiophene carboxamides and has been found to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound was synthesized using a Lewis acid-catalized reaction, revealing a slight rotation of the 4-bromophenyl ring out of the benzofuran plane. This structural aspect is crucial for understanding its chemical properties and potential applications (Choi et al., 2007).
Antipathogenic Activity
- Thiourea derivatives, related to the compound , have demonstrated significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents (Limban et al., 2011).
Nonlinear Optical Properties
- Research on similar chalcone derivatives has shown promising third-order nonlinear optical (NLO) properties, which could be relevant for optical limiting applications and other NLO uses (D’silva et al., 2012).
Antimicrobial Properties
- Some derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains, highlighting their potential as antimicrobial agents (Plech et al., 2011).
Synthesis of Novel Compounds
- The compound has been used as a precursor or part of synthesis processes for creating new chemicals with potential biological and pharmacological applications (Mukherjee et al., 2003).
Charge Transport and Semiconductor Applications
- Investigations into similar chalcone derivatives have revealed significant optoelectronic and charge transport properties, suggesting potential use in semiconductor devices (Shkir et al., 2019).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNOS2/c1-23-16-10-15(11-2-6-13(20)7-3-11)17(24-16)18(22)21-14-8-4-12(19)5-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMQKXWAPDSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

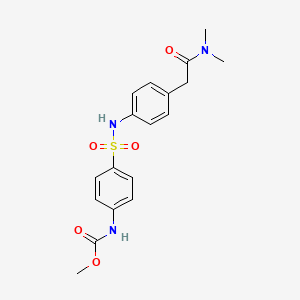
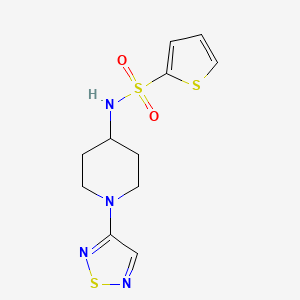
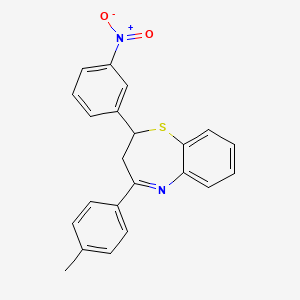
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
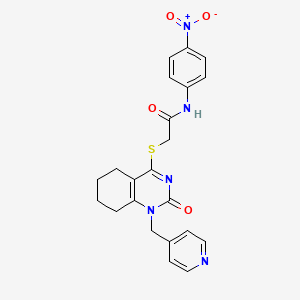
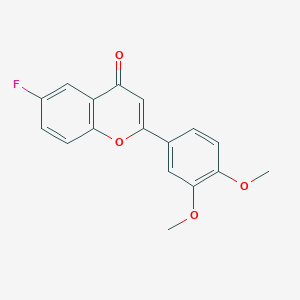
![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)
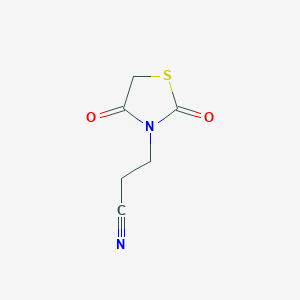
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)
![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)
![tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2463154.png)
